molecular formula C17H17N3O3S B2808529 2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 1020980-24-8

2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2808529
CAS No.: 1020980-24-8
M. Wt: 343.4
InChI Key: VQTHZMCYFXDECO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which is the core structure of the compound, has been detailed in several studies . The first step involves the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurs . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones affords amide derivatives .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is based on the thiazolo[3,2-a]pyrimidine core, which is a structural analog of biogenic purine bases . This core structure can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .


Chemical Reactions Analysis

The chemical reactions involving thiazolo[3,2-a]pyrimidines have been extensively studied . These compounds possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Synthesis and Biological Activity

  • Development of Novel Heterocyclic Compounds

    Research focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds, including thiazolopyrimidines, showed significant anti-inflammatory and analgesic activities. Their cyclooxygenase inhibition (COX-1/COX-2) and selectivity indices suggest potential therapeutic applications in managing inflammation and pain (A. Abu‐Hashem et al., 2020).

  • Antiproliferative Activity

    Another study reported the synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, evaluating their antiproliferative activity against various cancer cell lines. Among the synthesized compounds, one exhibited potent antiproliferative activity, indicating the potential for cancer therapy applications (P. Nagaraju et al., 2020).

  • Antifungal Effects

    A study on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal activity against Aspergillus terreus and Aspergillus niger. This suggests the potential of thiazolopyrimidin-6-yl derivatives in developing new antifungal agents (N. N. Jafar et al., 2017).

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis

    Research on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlighted the methodologies for creating thiazolopyrimidin-6-yl derivatives, demonstrating the versatility of these compounds in generating various heterocyclic structures (H. M. Mohamed, 2021).

  • Structural Modifications and Aggregation

    Studies on structural modifications leading to changes in supramolecular aggregation of thiazolopyrimidines provided insights into their conformational features. This research aids in understanding how structural changes impact the physical and chemical properties of these compounds, which is crucial for their application in drug design (H. Nagarajaiah et al., 2014).

Future Directions

The future directions for research on “2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities . Given their wide range of biological activities, these compounds could be promising scaffolds for the design of new medicines .

Properties

IUPAC Name

2-methoxy-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-9-14(16(22)20-10(2)11(3)24-17(20)18-9)19-15(21)12-7-5-6-8-13(12)23-4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTHZMCYFXDECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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